2,4-dichloro-N-(2-oxo-2-piperidin-1-ylethyl)benzamide
Description
Properties
Molecular Formula |
C14H16Cl2N2O2 |
|---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(2-oxo-2-piperidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-10-4-5-11(12(16)8-10)14(20)17-9-13(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9H2,(H,17,20) |
InChI Key |
BJFUTKFMYGTTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Biological Activity
2,4-Dichloro-N-(2-oxo-2-piperidin-1-ylethyl)benzamide is a synthetic compound characterized by its unique structure, which includes a dichlorobenzamide moiety and a piperidine ring. Its molecular formula is with a molecular weight of 315.2 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Biological Activity
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Certain structural analogs have been linked to neuroprotection.
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of electron-withdrawing groups (like chlorine) and the configuration of the piperidine ring are crucial for its pharmacological properties.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds structurally related to this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-chloro-N-(4-piperidin-3-ylphenyl)benzamide | Chlorine substitution on benzene | Anticancer activity | Different substitution pattern |
| N-(4-pyrrolidin-3-ylphenyl)-6-(trifluoromethyl)benzamide | Trifluoromethyl group | Potential neuroprotective effects | Fluorine presence enhances lipophilicity |
| 3-chloro-N-[4-(3R)-piperidin-3-yphenyl]benzamide | Chlorine at different position | Anti-inflammatory properties | Different receptor selectivity |
Anticancer Activity
A study highlighted the anticancer effects of similar benzamide derivatives against various cancer cell lines. The results indicated that compounds with a dichlorobenzamide structure exhibited significant cytotoxicity, particularly in breast and lung cancer models. The mechanism of action was linked to apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Research on neuroprotective properties revealed that derivatives of this compound could potentially protect neuronal cells from oxidative stress. In vitro studies demonstrated that these compounds reduced reactive oxygen species (ROS) levels and improved cell viability in neuroblastoma cells.
Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of related benzamides. The study found that these compounds inhibited pro-inflammatory cytokines and showed effectiveness in reducing inflammation in animal models of arthritis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 2: Pharmacological and Biochemical Profiles
Physicochemical Properties
Table 3: Key Physicochemical Parameters
Crystallographic and Computational Insights
- Crystallography Tools : SHELX and Mercury CSD were used for structural validation and visualization in related compounds (e.g., DHFR inhibitor in ) .
- Molecular Docking : Compound 4 () demonstrated superior DHFR binding (ΔG = −9.0 kcal/mol) compared to reference ligands, attributed to its thiadiazole core and hydrogen-bonding interactions .
Preparation Methods
Classical Acid Chloride Aminolysis
The most direct method couples 2,4-dichlorobenzoyl chloride with 2-amino-1-piperidin-1-ylethan-1-one in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) neutralizes HCl, driving the reaction to completion:
Conditions :
Coupling Reagent-Mediated Synthesis
Modern protocols employ reagents like (o-CFPhO)P for direct coupling of 2,4-dichlorobenzoic acid and the amine in acetonitrile at 80°C:
Optimized Protocol :
| Component | Amount |
|---|---|
| 2,4-Dichlorobenzoic acid | 0.5 mmol |
| 2-Amino-1-piperidin-1-ylethan-1-one | 0.5 mmol |
| (o-CFPhO)P | 0.5 mmol |
| CHCN | 0.5 mL |
Outcome :
Solid-Phase Synthesis
Adapting methods from benzimidazolinopiperazinone synthesis, polymer-supported resins enable iterative coupling-cyclization sequences:
-
Immobilize Fmoc-piperidine on Wang resin.
-
Deprotect, then condense with 2,4-dichlorobenzoyl chloride.
-
Cleave with trifluoroacetic acid (TFA)/HO (95:5).
Advantages :
Side Chain Synthesis: Piperidine-Ketone Assembly
Reductive Amination
Piperidine reacts with ethyl glyoxylate in methanol under H (1 atm) and 10% Pd/C:
Post-hydrolysis, the α-keto acid is converted to the amine via Curtius rearrangement or amidation.
Nucleophilic Substitution
2-Chloro-1-piperidin-1-ylethan-1-one reacts with ammonia in ethanol at 60°C:
Yield : 70% after neutralization.
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 25 | 68 | 85 |
| THF | 40 | 72 | 88 |
| CHCN | 80 | 82 | 95 |
Polar aprotic solvents (e.g., CHCN) enhance nucleophilicity of the amine, improving yields.
Byproduct Mitigation
-
Dichlorinated Impurities : Controlled stoichiometry (1:1.05 acid chloride:amine) minimizes diacylation.
-
Piperidine Oxidation : Inert atmosphere (N) prevents ketone overoxidation.
Analytical Characterization
Spectral Data
-
H NMR (400 MHz, CDCl): δ 7.55 (d, J = 8.4 Hz, 1H, ArH), 7.42 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.35 (d, J = 2.0 Hz, 1H, ArH), 3.75–3.65 (m, 4H, piperidine-H), 3.20 (t, J = 6.0 Hz, 2H, NCH), 2.45–2.35 (m, 4H, piperidine-H), 1.65–1.55 (m, 2H, piperidine-H).
-
HRMS : m/z calcd for CHClNO [M+H]: 329.0485; found: 329.0489.
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, MeOH:HO (70:30), 1 mL/min | 98.5% |
| Melting Point | 148–150°C | — |
Industrial Scalability and Environmental Impact
-
Cost Analysis : (o-CFPhO)P adds ~$15/g, making acid chloride routes more economical for large-scale production.
-
Waste Streams : Chlorinated byproducts require neutralization with NaHCO before disposal.
Emerging Methodologies
Q & A
Q. What are the standard synthetic routes for preparing 2,4-dichloro-N-(2-oxo-2-piperidin-1-ylethyl)benzamide?
The synthesis typically involves sequential alkylation and benzoylation reactions. For example:
- Alkylation : Reacting a piperidine derivative with a haloacetone precursor to form the 2-oxo-2-piperidin-1-ylethyl intermediate.
- Benzoylation : Coupling the intermediate with 2,4-dichlorobenzoyl chloride under basic conditions (e.g., using triethylamine as a catalyst).
- Protection/Deprotection : Boc-protected amines (e.g., N-Boc-2-aminoethyl derivatives) are often employed to prevent side reactions, followed by HCl-mediated deprotection to yield the final compound as a hydrochloride salt . Purification methods include silica gel chromatography or recrystallization.
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- 1H NMR (300 MHz, d6-DMSO) : Identifies proton environments, such as aromatic protons (δ 7.4–7.8 ppm) and piperidine/amide protons (δ 2.5–3.5 ppm).
- ESI Mass Spectrometry : Confirms molecular weight via [M+H]+ or [M–Cl]– ions.
- HPLC : Validates purity (>95% is typical for research-grade material) .
Q. What safety precautions are critical during synthesis and handling?
- Use PPE (gloves, goggles) to avoid skin/eye contact with corrosive reagents like HCl gas.
- Conduct reactions in a fume hood due to volatile solvents (e.g., DMF, dichloromethane).
- Follow protocols for handling hygroscopic hydrochloride salts to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature Control : Maintain 0–5°C during benzoylation to minimize side reactions.
- Catalyst Use : Triethylamine or DMAP accelerates acylation reactions.
- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) or preparative HPLC resolves closely related impurities .
Q. How can contradictions in purity assessments between chromatographic methods be resolved?
- Method Validation : Compare retention times in HPLC (C18 column, acetonitrile/water mobile phase) with TLC Rf values.
- Cross-Characterization : Use NMR to confirm absence of impurities detected by MS but not HPLC.
- Standardization : Calibrate instruments with certified reference materials to ensure consistency .
Q. What computational strategies predict the biological activity of this compound?
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., opioid receptors, based on structural analogs like U-47700).
- ADME Prediction : Apply SwissADME to evaluate Lipinski’s Rule compliance (e.g., logP <5, molecular weight <500 Da).
- QSAR Modeling : Train models on benzamide derivatives to correlate substituent effects with activity .
Q. How can the compound’s stability under varying pH conditions be investigated?
- Kinetic Studies : Monitor degradation rates at pH 1–13 using HPLC.
- Degradation Product Analysis : Identify byproducts (e.g., hydrolyzed amides) via LC-MS/MS.
- Buffer Compatibility : Use phosphate/citrate buffers to simulate physiological conditions and assess shelf-life .
Q. What strategies elucidate the crystal structure of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
